molecular formula C11H8FNO4 B12292960 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12292960
M. Wt: 237.18 g/mol
InChI Key: PSQZAXCEYXOLNZ-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both the fluorophenyl and hydroxy groups, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)

InChI Key

PSQZAXCEYXOLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)F

Origin of Product

United States

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